N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine; oxalic acid, also known as ROS 234 dioxalate, is a chemical compound characterized by its potential as a histamine H3 receptor antagonist. This compound is of interest in pharmacological research due to its ability to modulate histamine release, which may have implications for various therapeutic applications.
The compound is cataloged under the CAS number 1781941-93-2 and can be found in databases such as PubChem and various chemical suppliers. Its structure and properties have been detailed in scientific literature and patent filings, indicating ongoing research into its biological activities and potential uses .
N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine; oxalic acid is classified as a histamine H3 receptor antagonist. This classification suggests that it binds to the H3 receptor without activating the typical cellular responses associated with histamine, potentially leading to increased histamine release in certain contexts .
The synthesis of N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine; oxalic acid typically involves multi-step organic reactions. One reported method includes the reaction of specific benzimidazole derivatives with imidazole-containing compounds under controlled conditions to yield the desired product.
The synthesis may require the use of solvents such as dimethyl sulfoxide or acetonitrile, and conditions such as elevated temperatures or catalytic agents may be employed to facilitate reaction completion. The final product is often purified through recrystallization or chromatography techniques to ensure high purity levels .
The molecular formula for N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine; oxalic acid is C17H19N5O8. The structure features a benzimidazole core linked to an imidazole side chain, which contributes to its biological activity.
The compound's molecular weight is approximately 397.36 g/mol. Its structural representation includes functional groups typical of amines and carboxylic acids, reflecting its classification as a salt with oxalic acid .
N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine; oxalic acid can undergo various chemical reactions typical of amine compounds, including acylation and alkylation. The presence of the imidazole ring suggests potential reactivity with electrophiles, making it a versatile building block in organic synthesis.
Reactions involving this compound are often conducted under inert atmospheres to prevent oxidation or hydrolysis. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to monitor reaction progress and confirm product formation .
As a histamine H3 receptor antagonist, N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine; oxalic acid functions by binding to the H3 receptor sites in the central nervous system. This binding inhibits the receptor's typical action, which leads to increased levels of histamine release from neurons.
Research indicates that this mechanism may enhance neurotransmission related to cognitive functions and could have implications for treating conditions such as narcolepsy or cognitive deficits associated with neurodegenerative diseases .
N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine; oxalic acid appears as a crystalline solid. Its melting point, solubility in water, and stability under various pH conditions are essential for understanding its practical applications.
The compound exhibits typical chemical behaviors associated with amines and carboxylic acids, including basicity and reactivity towards electrophiles. Its stability can be influenced by environmental factors such as temperature and pH .
N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine; oxalic acid has potential applications in pharmacology, particularly in developing treatments for disorders influenced by histamine signaling. Its role as a histamine H3 receptor antagonist positions it as a candidate for research into cognitive enhancement therapies and other neurological applications.
The synthesis of the imidazole moiety in N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid employs glyoxal, ammonia, and formaldehyde as primary precursors. This reaction proceeds via the Debus-Radziszewski condensation, where glyoxal acts as the α-dicarbonyl component, formaldehyde as the aldehyde source, and ammonia as the nitrogen donor. Critical optimization parameters include:
Table 1: Optimization Parameters for Imidazole Ring Formation
Parameter | Standard Condition | Optimized Condition | Impact on Yield |
---|---|---|---|
Temperature | 80°C | 65°C | Increases from 70% → 92% |
Ammonia Equivalents | 2.0 eq | 1.0 eq | Reduces dimerization byproducts |
Reaction Time | 6 hours | 20 minutes (microwave) | Eliminates hydrolysis products |
The benzimidazole core is synthesized via condensation of o-phenylenediamine with formic acid. Two advanced methodologies improve yield and sustainability:
The linkage between imidazole and benzimidazole units employs a three-carbon alkyl chain (N-[3-(1H-imidazol-5-yl)propyl]) using nucleophilic aromatic substitution (SNAr):
Table 2: Solvent Impact on Coupling Efficiency
Solvent | Dielectric Constant | Yield (%) | Major Byproduct |
---|---|---|---|
Acetonitrile | 37.5 | 89 | <5% |
Dimethylformamide | 36.7 | 82 | 8% N-alkylated species |
Acetone | 20.7 | 68 | 15% ether derivatives |
Oxalic acid forms a stable 1:2 salt with the imidazole-benzimidazole hybrid via proton transfer and hydrogen-bonded networks. Key mechanistic aspects include:
Spectroscopic Evidence:
Purification of N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid requires orthogonal methods to remove residual precursors and regioisomers:
Table 3: High Performance Liquid Chromatography Parameters for Purity Assessment
Impurity | Retention Time (min) | Concentration Limit | Removal Strategy |
---|---|---|---|
Unreacted 3-bromopropylimidazole | 4.8 | <0.1% | Silica gel chromatography |
N-alkylated regioisomer | 14.2 | <0.3% | Preparative High Performance Liquid Chromatography |
Oxalate adducts | 8.5 | <0.2% | Recrystallization (methanol/water) |
Validation: Batch analysis (n=5) confirms >99.5% purity, with relative standard deviation of 0.12% across parameters .
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1